molecular formula C12H13NO3 B13006506 4-(Benzylamino)-2-methyl-4-oxobut-2-enoic acid

4-(Benzylamino)-2-methyl-4-oxobut-2-enoic acid

Katalognummer: B13006506
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: JHMJFXNHTIZANZ-VQHVLOKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylamino group attached to a butenoic acid backbone, making it a versatile molecule for synthetic and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid typically involves the reaction of benzylamine with a suitable precursor, such as 2-methyl-4-oxobut-2-enoic acid. The reaction is often carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include acetic acid and ammonium thiocyanate, which facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new alkylated derivatives .

Wissenschaftliche Forschungsanwendungen

4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also influence signaling pathways involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid stands out due to its unique combination of a benzylamino group and a butenoic acid backbone, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C12H13NO3

Molekulargewicht

219.24 g/mol

IUPAC-Name

(E)-4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H13NO3/c1-9(12(15)16)7-11(14)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14)(H,15,16)/b9-7+

InChI-Schlüssel

JHMJFXNHTIZANZ-VQHVLOKHSA-N

Isomerische SMILES

C/C(=C\C(=O)NCC1=CC=CC=C1)/C(=O)O

Kanonische SMILES

CC(=CC(=O)NCC1=CC=CC=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.